Unsubstituted Pyrazole Ring Enables Broader Downstream Derivatization vs. Pre-Functionalized Pyrazole Analogs
The compound possesses an unsubstituted 1H-pyrazole ring, in contrast to analogs like TAK-659 (which bears a 3,4,5-trimethylpyrazole) [1]. This structural distinction provides a synthetically accessible handle (the pyrazole C-4 position) for late-stage functionalization to modulate steric and electronic properties. While TAK-659's trimethyl substitution locks in specific BTK affinity, the target compound's bare pyrazole offers a baseline scaffold for systematic SAR exploration across multiple kinase targets [1].
| Evidence Dimension | Pyrazole ring substitution pattern |
|---|---|
| Target Compound Data | Unsubstituted 1H-pyrazole at nicotinamide 6-position (C18H18N4O) |
| Comparator Or Baseline | TAK-659 (3,4,5-trimethyl-1H-pyrazole at nicotinamide 6-position, C21H24N4O) |
| Quantified Difference | Absence of three methyl substituents on pyrazole; molecular weight difference of -28 Da |
| Conditions | Structural comparison from chemical structure database entries [1] |
Why This Matters
For procurement decisions, the unsubstituted pyrazole scaffold provides greater chemical versatility for hit-to-lead optimization compared to pre-substituted analogs, which are committed to specific selectivity profiles.
- [1] PubChem. Compound Summary for CID 49665788. National Center for Biotechnology Information. View Source
